N-(L-Valyl) Valganciclovir Hydrochloride
Description
Rationale for Prodrug Design of Ganciclovir (B1264): Overcoming Biopharmaceutical Barriers
The development of Valganciclovir (B601543), and by extension the context for its impurities like N-(L-Valyl) Valganciclovir, is rooted in the significant biopharmaceutical limitations of its parent drug, Ganciclovir. nih.gov Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised patients. medcraveonline.comscholarsresearchlibrary.com However, its clinical utility via the oral route is hampered by major biopharmaceutical barriers.
The primary challenge with oral Ganciclovir is its very low and erratic bioavailability, which is typically in the range of 5% to 9%. nih.govnih.govasm.org This poor absorption is attributed to its low permeability across the gastrointestinal tract. tandfonline.com Ganciclovir is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but poor permeability. tandfonline.com This low bioavailability necessitates frequent, high-dose oral administration or intravenous infusions to achieve therapeutic plasma concentrations, which can be inconvenient and lead to poor patient compliance. nih.govasm.org
To overcome these barriers, the prodrug strategy was employed. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through metabolic processes. ebi.ac.uk By chemically modifying Ganciclovir, researchers aimed to create a new entity with improved absorption characteristics. The attachment of the amino acid L-valine to Ganciclovir created the L-valyl ester prodrug, Valganciclovir. drugbank.comnih.gov This modification utilizes the body's natural peptide transporters in the intestine, significantly enhancing absorption. Following oral administration, Valganciclovir is rapidly and extensively converted by intestinal and hepatic esterases into Ganciclovir, resulting in a bioavailability of approximately 60%, a tenfold improvement over oral Ganciclovir. asm.orgnih.gov This successful prodrug design allows for more convenient oral dosing and achieves systemic Ganciclovir exposure comparable to that of intravenous administration. nih.govnih.gov
| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral Prodrug) |
| Absolute Bioavailability | ~6% asm.org | ~60% asm.org |
| BCS Classification | Class III (High Solubility, Low Permeability) tandfonline.com | Not Applicable (Prodrug) |
| Rationale for Prodrug | To improve poor oral bioavailability and reduce dosing frequency. nih.gov | N/A |
Chemical Structure and Stereoisomerism of N-(L-Valyl) Valganciclovir Hydrochloride
The chemical name for the N-(L-Valyl) Valganciclovir impurity reveals its complex structure: a mixture of 2-((2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl L-valyl-D-valinate and 2-((2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl L-valyl-L-valinate. o2hdiscovery.co This compound is the hydrochloride salt of a dipeptide ester of Ganciclovir.
The structure features the Ganciclovir core linked via an ester bond to a dipeptide, which is a combination of two valine residues. The first valine attached to Ganciclovir is L-valine, as in the intended prodrug. The second valine molecule is then attached to the amino group of the first, forming a peptide bond. This impurity exists as a mixture of diastereomers because the second valine can be either L-valine or D-valine. o2hdiscovery.co
Stereoisomerism is a critical feature of this molecule. Ganciclovir itself is an achiral molecule. However, the esterification with L-valine at one of the two primary hydroxyl groups of the acyclic side chain introduces a chiral center, making Valganciclovir a mixture of two diastereomers (R and S). researchgate.net The subsequent attachment of a second valine molecule to the amino group of the first L-valine residue introduces another chiral center. As a result, N-(L-Valyl) Valganciclovir is a complex mixture of multiple diastereomers. For instance, it is found as a mixture where the dipeptide is L-valyl-L-valine or L-valyl-D-valine, each of which is coupled to the two diastereomers of the Ganciclovir monoester. venkatasailifesciences.como2hdiscovery.co
The structure of this compound is built from three fundamental components: Ganciclovir, and two molecules of the amino acid valine.
Ganciclovir: This forms the core of the molecule. Ganciclovir, with the chemical name 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is an acyclic nucleoside analogue of guanosine (B1672433). tandfonline.com It provides the purine (B94841) base and the flexible side chain that are essential for its antiviral activity after conversion. scholarsresearchlibrary.com
L-Valine: This is a naturally occurring, essential amino acid. ebi.ac.uk In the formation of Valganciclovir, a single L-valine molecule is attached to one of the hydroxyl groups of Ganciclovir's side chain via an ester linkage. drugbank.comebi.ac.uk This L-valyl ester is the key to improved absorption. nih.gov In the N-(L-Valyl) Valganciclovir impurity, a second valine molecule is attached, forming a dipeptide side chain.
The connection is sequential: Ganciclovir is first esterified with L-valine to form Valganciclovir. Then, a second valine molecule (either L- or D-valine) is acylated to the free amino group of the first L-valine residue, forming a peptide bond and resulting in the dipeptide ester of Ganciclovir. o2hdiscovery.co The entire structure is then formulated as a hydrochloride salt to improve solubility and stability. nih.govcaymanchem.com
The fact that N-(L-Valyl) Valganciclovir exists as a complex mixture of diastereomers has significant implications for research and pharmaceutical development. venkatasailifesciences.como2hdiscovery.co This is particularly relevant in the context of analytical chemistry and quality control for the active pharmaceutical ingredient, Valganciclovir.
In research and manufacturing, it is crucial to identify and control impurities. The presence of a multi-component impurity like N-(L-Valyl) Valganciclovir complicates this process significantly. Research design must incorporate advanced analytical methods capable of separating and quantifying these different stereoisomers. Standard chromatographic techniques may not be sufficient to resolve all the diastereomers, necessitating the development and validation of specialized, stereospecific assays, such as chiral High-Performance Liquid Chromatography (HPLC).
Furthermore, from a regulatory and safety perspective, different diastereomers can have different pharmacokinetic, pharmacodynamic, or toxicological properties. Therefore, a research program designed to characterize this impurity would need to assess the potential impact of each major diastereomeric component. This involves isolating the individual isomers or specific mixtures to study their biological properties, even though they are impurities. The analytical challenge is a primary consideration in the quality control strategy for Valganciclovir, ensuring that the levels of such complex impurities are maintained below established safety thresholds. The inherent diastereomeric nature of Valganciclovir itself sets a precedent for the meticulous analytical control required for its related substances. researchgate.net
Properties
Molecular Formula |
C₁₉H₃₂ClN₇O₆ |
|---|---|
Molecular Weight |
489.95 |
Synonyms |
L-Valyl-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-_x000B_hydroxypropyl Ester Hydrochloride; |
Origin of Product |
United States |
Prodrug Activation and Bioconversion Pathways of N L Valyl Valganciclovir Hydrochloride
The primary activation pathway for N-(L-Valyl) Valganciclovir (B601543) Hydrochloride is its conversion to the active antiviral agent, ganciclovir (B1264). This process is initiated immediately following oral administration and is a critical step for the drug's efficacy.
Enzymatic Hydrolysis of N-(L-Valyl) Valganciclovir Hydrochloride to Ganciclovir
The conversion of the this compound prodrug is an efficient, enzyme-driven hydrolytic process that cleaves the L-valyl ester moiety.
The bioconversion of valganciclovir to ganciclovir is mediated by a class of enzymes known as esterases. Research has identified that this hydrolysis occurs rapidly and extensively in the intestinal wall and the liver. nih.govchemicalbook.com Following oral intake, the vast majority of the valganciclovir prodrug is converted to ganciclovir by these intestinal and hepatic esterases before it reaches systemic circulation. nih.govnih.gov
A specific enzyme, human valacyclovirase (VACVase), has been identified as a key player in the hydrolytic activation of valganciclovir. nih.gov This enzyme, also known as Biphenyl Hydrolase-like Protein (BPHL), is a serine hydrolase highly expressed in the human liver and kidney, with lower expression levels found in the intestine. nih.govnih.gov VACVase functions as a specific α-amino acid ester hydrolase, catalyzing the cleavage of the L-valine ester from the prodrug to release ganciclovir. nih.gov Studies have shown that in addition to valganciclovir, VACVase is capable of hydrolyzing the prodrugs of a wide array of other nucleoside analogues. nih.gov
The esterase-mediated conversion of valganciclovir is known to be a rapid and complete process. Following absorption through the intestinal wall, the prodrug is quickly hydrolyzed to its active form, ganciclovir. While specific kinetic constants for the esterases involved are not detailed in the provided research, the efficiency of the conversion is evident from pharmacokinetic studies. In many patients, valganciclovir concentrations become unquantifiable within a few hours of administration, underscoring the rapid rate of its hydrolysis to ganciclovir. chemicalbook.com
The conversion of valganciclovir is a tissue-specific process primarily occurring in the intestine and liver. nih.govchemicalbook.com The activation begins in the intestinal epithelial cells immediately following absorption. chemicalbook.comresearchgate.net Research indicates that approximately 50% of the absorbed dose is converted to acyclovir's active form before it even reaches the portal circulation, highlighting the significant role of intestinal esterases. nih.gov The process continues in the liver, where hepatic esterases further hydrolyze any remaining prodrug. nih.govnih.gov Human valacyclovirase (BPHL), a key enzyme in this process, is highly expressed in both the liver and kidney. nih.gov
Cellular Uptake and Transport Mechanisms of this compound
The enhanced bioavailability of valganciclovir compared to ganciclovir is a direct result of its L-valine ester modification, which allows it to be recognized and actively transported by specific cellular carriers. nih.govresearchgate.net
Role of Peptide Transporters (e.g., PEPT1, PEPT2) in Cellular Permeation
The intestinal absorption of valganciclovir is primarily mediated by proton-coupled oligopeptide transporters, specifically PEPT1 and PEPT2. researchgate.netnih.gov PEPT1 is abundantly expressed in the apical membrane of intestinal epithelial cells and is responsible for the uptake of dietary di- and tri-peptides. nih.gov By mimicking a natural peptide structure, valganciclovir is recognized as a substrate for PEPT1, which facilitates its efficient transport across the intestinal brush border membrane. chemicalbook.comnih.gov This active transport mechanism is the reason for its substantially increased oral absorption compared to ganciclovir, which is not a substrate for these transporters. nih.gov
The renal peptide transporter PEPT2 also recognizes valganciclovir with high affinity. nih.gov Studies using various cell culture models have confirmed the interaction. For instance, in Caco-2 cells (a model for PEPT1) and SKPT cells (a model for PEPT2), valganciclovir competitively inhibited the transport of the typical peptide substrate glycylsarcosine. nih.gov
Table 1: Valganciclovir Interaction with Peptide Transporters This interactive table summarizes the inhibition constants (Ki) of valganciclovir for the peptide transporters PEPT1 and PEPT2, indicating its affinity for these carriers.
| Transporter | Cell Model | Inhibition Constant (Ki) | Citation |
|---|---|---|---|
| PEPT1 | Caco-2 cells | 1.68 ± 0.30 mM | nih.gov |
| PEPT2 | SKPT cells | 0.043 ± 0.005 mM | nih.gov |
Molecular Interactions Governing Prodrug Recognition by Transporters
Structural and biochemical studies have provided insights into how valganciclovir binds to peptide transporters. acs.org Research on DtpA, a bacterial homolog of human PepT1, revealed an unexpected binding mode for valganciclovir. acs.orgfigshare.com The ganciclovir moiety of the prodrug occupies the space where the N-terminal residue of a typical peptide substrate would bind. acs.org
Key molecular interactions stabilize this binding:
The guanine (B1146940) base of the ganciclovir moiety is coordinated by specific amino acid residues within the transporter's binding pocket, including Tyrosine, Asparagine, and Glutamate. acs.org
The L-valine residue of the prodrug extends into a separate hydrophobic pocket within the transporter. acs.org
Crucially, the amino acid residues involved in these binding interactions are highly conserved between the bacterial DtpA transporter and the human PepT1 transporter, suggesting that this binding mechanism is directly applicable to the absorption of valganciclovir in humans. acs.org
Modulators and Inhibitors Affecting Prodrug Transport in Research Systems
The enhanced intestinal absorption of this compound is facilitated by its recognition and transport by specific carrier proteins. Research has identified the proton-coupled peptide transporters PEPT1 and PEPT2 as the primary mediators of its transport across the intestinal epithelium. nih.govnih.gov PEPT1 is predominantly expressed in the small intestine, while PEPT2 is found in the kidneys. nih.govsolvobiotech.com The interaction of this compound with these transporters is a critical step in its absorption.
In research settings, the transport of this compound can be influenced by various modulators and inhibitors of PEPT1 and PEPT2. N-(L-Valyl) Valganciclovir itself has been shown to act as a competitive inhibitor of the transport of other PEPT1/2 substrates. For instance, in Caco-2 cells, which are a model for the intestinal epithelium and express PEPT1, N-(L-Valyl) Valganciclovir competitively inhibits the transport of the dipeptide glycylsarcosine. nih.gov A similar competitive inhibition is observed in SKPT cells, which express PEPT2. nih.gov The parent drug, ganciclovir, does not interact with either PEPT1 or PEPT2. nih.gov
Several classes of compounds have been identified as inhibitors of PEPT1 and may therefore have the potential to affect the transport of this compound. These include certain sulfonylurea antidiabetic drugs, sartans (angiotensin II receptor blockers), and angiotensin-converting enzyme (ACE) inhibitors. solvobiotech.com A specific and potent inhibitor of both PEPT1 and PEPT2 that has been characterized in research is the modified dipeptide Lys[Z(NO2)]-Val (LZNV). nih.gov
The following table summarizes the inhibitory effects of N-(L-Valyl) Valganciclovir on the transport of a model PEPT1/2 substrate in different research systems.
| Cell Line | Transporter | Substrate | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |
| Caco-2 | PEPT1 | Glycylsarcosine | N-(L-Valyl) Valganciclovir | 1.68 ± 0.30 mM | Competitive |
| SKPT | PEPT2 | Glycylsarcosine | N-(L-Valyl) Valganciclovir | 0.043 ± 0.005 mM | Competitive |
Molecular and Cellular Pharmacology of Activated Ganciclovir Derived from N L Valyl Valganciclovir Hydrochloride
Mechanism of Action at the Cellular Level
The antiviral activity of ganciclovir (B1264) is dependent on its intracellular conversion to ganciclovir triphosphate. This process is initiated by a viral kinase and completed by host cell enzymes, a mechanism that forms the basis of its selective action against infected cells.
Viral Kinase-Dependent Phosphorylation (e.g., Human Cytomegalovirus UL97)
The initial and rate-limiting step in the activation of ganciclovir is its phosphorylation to ganciclovir monophosphate. patsnap.com In cells infected with human cytomegalovirus (HCMV), this crucial step is catalyzed by the virus-encoded protein kinase, UL97. patsnap.comnih.govnih.gov The UL97 kinase exhibits a unique substrate specificity, efficiently phosphorylating ganciclovir, a guanosine (B1672433) analog. nih.gov This activity is unusual for a serine/threonine protein kinase, as it does not appear to phosphorylate natural deoxynucleosides. nih.gov The UL97-mediated phosphorylation is a critical determinant of ganciclovir's antiviral activity, and mutations in the UL97 gene are a primary mechanism of ganciclovir resistance. nih.gov Studies have shown that the UL97 kinase is essential for the phosphorylation of ganciclovir in HCMV-infected cells. nih.gov While the HCMV UL97 kinase is the most well-characterized, the Epstein-Barr virus (EBV) BGLF4 kinase can also phosphorylate ganciclovir to a limited extent. nih.gov
Host Cellular Kinase-Mediated Phosphorylation Cascade to Triphosphate Form
Following the initial monophosphorylation by the viral kinase, host cellular enzymes catalyze the subsequent phosphorylation steps. patsnap.comnih.gov Guanylate kinase is responsible for the conversion of ganciclovir monophosphate to ganciclovir diphosphate (B83284). pharmgkb.orgoup.com Subsequently, other cellular kinases, primarily phosphoglycerate kinase, further phosphorylate the diphosphate form to the active ganciclovir triphosphate. oup.com This sequential phosphorylation cascade results in the accumulation of the active triphosphate metabolite within the infected cell. patsnap.comnih.gov
Preferential Activation in Virus-Infected Cells: Molecular Basis of Selectivity
The selective antiviral action of ganciclovir is primarily due to its preferential phosphorylation in virus-infected cells. patsnap.comoup.com This selectivity is conferred by the initial phosphorylation step being dependent on the viral UL97 kinase, which is absent in uninfected cells. patsnap.comnih.gov As a result, ganciclovir is efficiently converted to its active triphosphate form in infected cells, leading to significantly higher concentrations of ganciclovir triphosphate compared to uninfected cells. oup.comoup.com Research has demonstrated that the levels of ganciclovir triphosphate can be substantially higher in cells infected with herpesviruses. For instance, in cells transformed with herpes simplex virus type 1 (HSV-1) genetic information, approximately 50-fold more ganciclovir triphosphate was produced compared to non-transformed cells. The half-life of ganciclovir triphosphate in HCMV-infected cells has been calculated to be approximately 48.2 hours. nih.gov This accumulation of the active metabolite in infected cells enhances the drug's potency against the virus while minimizing its effects on healthy host cells. patsnap.comoup.com
Inhibition of Viral DNA Synthesis
The ultimate mechanism of ganciclovir's antiviral effect is the inhibition of viral DNA synthesis, which is achieved through the interaction of ganciclovir triphosphate with the viral DNA polymerase.
Interaction of Ganciclovir Triphosphate with Viral DNA Polymerase
Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.comnih.gov The affinity of ganciclovir triphosphate for the HCMV DNA polymerase is significantly higher than for human DNA polymerases, contributing to its selective antiviral effect. oup.comoup.com
Below is an interactive table detailing the kinetic parameters of ganciclovir triphosphate (GCV-TP) and the natural substrate dGTP with wild-type HCMV DNA polymerase.
| Substrate | Enzyme | K_m (μM) | K_i (μM) |
| dGTP | Wild-Type HCMV Pol | 0.6 ± 0.1 | - |
| GCV-TP | Wild-Type HCMV Pol | 0.4 ± 0.1 | 0.7 ± 0.1 |
| GCV-TP | Human DNA Polymerase α | - | 146 nM |
K_m represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower K_m indicates higher affinity. K_i is the inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. A lower K_i indicates a more potent inhibitor.
Molecular Basis of DNA Chain Termination by Ganciclovir Triphosphate Incorporation
Although ganciclovir possesses a 3'-hydroxyl group, its incorporation into the growing DNA chain does not lead to immediate chain termination. pnas.orgnih.govresearchgate.net Instead, it allows for the addition of one more nucleotide. pnas.orgnih.govresearchgate.net However, the presence of the incorporated ganciclovir molecule distorts the DNA duplex. nih.gov This distortion is recognized by the 3'-5' exonuclease (proofreading) activity of the wild-type viral DNA polymerase. pnas.orgnih.govresearchgate.net The polymerase then enters an "idling" state, where it repeatedly adds and removes the nucleotide following the incorporated ganciclovir, effectively halting further DNA elongation. pnas.orgnih.gov This process ultimately leads to the termination of viral DNA synthesis. pnas.orgnih.govresearchgate.net In contrast, viral strains with mutations in the exonuclease domain of the DNA polymerase can overcome this "idling" and continue DNA synthesis, which is a mechanism of ganciclovir resistance. pnas.orgnih.govresearchgate.net
Differential Selectivity for Viral versus Cellular DNA Polymerases
The antiviral efficacy of ganciclovir, the active metabolite of N-(L-Valyl) Valganciclovir (B601543) Hydrochloride, is fundamentally reliant on its selective interaction with viral DNA polymerase compared to host-cell DNA polymerases. patsnap.com This selectivity is a critical factor that minimizes toxicity to uninfected host cells. patsnap.com After its conversion to the active ganciclovir-5'-triphosphate (GCV-TP) form within virus-infected cells, it acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP). patsnap.comoup.com
The primary mechanism for this selectivity lies in the much weaker inhibition of cellular DNA polymerases (such as pol alpha, delta, and epsilon) by GCV-TP. nih.govsierrabioresearch.com Research indicates that GCV-TP has a significantly higher affinity for the viral DNA polymerase. oup.com This preferential binding allows it to be a more potent inhibitor of the viral enzyme. nih.gov For instance, the inhibition constant (Ki) for HCMV DNA polymerase is markedly lower than the Ki values for human DNA polymerase α and β, signifying a more potent inhibition of the viral enzyme.
Furthermore, the activity and selectivity of ganciclovir are amplified by the accumulation of GCV-TP in cells infected with human cytomegalovirus (HCMV). oup.comnih.gov This accumulation is a result of preferential phosphorylation by a virus-encoded protein kinase (UL97 in HCMV-infected cells), a step that does not occur efficiently in uninfected cells. patsnap.comnih.gov Once incorporated into the viral DNA strand, GCV-TP acts to slow and ultimately terminate DNA chain elongation. sierrabioresearch.comnih.gov While it is not an obligate chain terminator because it possesses a 3'-hydroxyl group equivalent, its incorporation dramatically suppresses DNA chain elongation, effectively halting viral replication. oup.comnih.gov This multi-faceted mechanism, combining preferential activation in infected cells, higher affinity for the viral polymerase, and accumulation of the active triphosphate form, underpins the differential selectivity of ganciclovir. patsnap.comnih.gov
In Vitro Antiviral Spectrum and Potency of Ganciclovir
Activity Against Human Cytomegalovirus (HCMV) Strains in Cell Culture
Ganciclovir demonstrates potent in vitro activity against laboratory and clinical strains of human cytomegalovirus (HCMV). oup.com Its efficacy is typically measured by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. The EC₅₀ values for ganciclovir against HCMV can vary depending on the specific viral strain and the cell type used in the assay.
For the laboratory strain AD169, EC₅₀ values have been reported in the range of 1.4 µM to 2.21 µM in different experimental setups. nih.govresearchgate.net The potency of ganciclovir can be influenced by the multiplicity of infection (MOI); as the virus inoculum increases, the EC₅₀ value may also increase. nih.gov For example, in one study, the EC₅₀ for ganciclovir against the AD169 strain increased from 0.99 µM at an MOI of 0.003 to 5.26 µM at an MOI of 1. nih.gov
Ganciclovir is also effective against clinical isolates of HCMV, although some strains may exhibit reduced susceptibility. It maintains activity against many clinical isolates, but ganciclovir-resistant strains, often due to mutations in the UL97 kinase or the DNA polymerase, show significantly higher EC₅₀ values. nih.govresearchgate.net
Table 1: In Vitro Activity of Ganciclovir against HCMV Strains
| HCMV Strain | Cell Type | EC₅₀ (µM) | Reference |
|---|---|---|---|
| AD169 | NHDF | 0.99 ± 0.58 | nih.gov |
| AD169 | HFF | 2.21 ± 1.23 | nih.gov |
| AD169-GFP | MRC-5 | 1.4 ± 0.2 | researchgate.net |
| Clinical Isolates (Naïve) | Various | Generally < 3.0 | researchgate.net |
| GCV-Resistant Strains | Various | > 5.0 | nih.govresearchgate.net |
EC₅₀ values can vary based on experimental conditions, including multiplicity of infection (MOI) and specific assay used. NHDF: Normal Human Dermal Fibroblasts; HFF: Human Foreskin Fibroblasts; MRC-5: Human Fetal Lung Fibroblast Cells.
Activity Against Other Herpesviruses (e.g., HSV, VZV, HHV, EBV, HBV) in Laboratory Models
The antiviral activity of ganciclovir extends beyond HCMV to include other members of the herpesvirus family. oup.comyoutube.com It is a potent inhibitor of herpes simplex viruses 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). oup.comyoutube.com The mechanism of action in these viruses is similar to that in HCMV, involving phosphorylation to the active triphosphate form which then inhibits the viral DNA polymerase. asm.org However, the initial phosphorylation step in HSV-infected cells is catalyzed by a viral thymidine (B127349) kinase (TK), rather than the UL97 kinase found in HCMV. asm.org
Ganciclovir's potency varies among these different herpesviruses. It is generally less potent against HSV than acyclovir (B1169) but still demonstrates significant activity. nih.gov The concentration of ganciclovir required to inhibit these viruses is typically low, confirming its broad-spectrum anti-herpesvirus activity in laboratory settings. oup.com There is limited evidence for significant activity against Hepatitis B Virus (HBV) in these models.
Table 2: In Vitro Potency of Ganciclovir Against Various Herpesviruses
| Virus | EC₅₀ Range (µM) | Reference |
|---|---|---|
| Herpes Simplex Virus-1 (HSV-1) | Varies | oup.com |
| Herpes Simplex Virus-2 (HSV-2) | Varies | oup.com |
| Varicella-Zoster Virus (VZV) | Varies | oup.com |
| Epstein-Barr Virus (EBV) | Varies | oup.com |
| Murine Cytomegalovirus (MCMV) | 1.65 µg/mL* | nih.gov |
Note: EC₅₀ values are highly dependent on the specific virus strain, cell line, and assay conditions used. The value for MCMV is provided in µg/mL as reported in the source.
Synergistic Antiviral Interactions in Cellular Models
The combination of ganciclovir with other antiviral agents that have different mechanisms of action can result in synergistic effects, where the combined antiviral activity is greater than the sum of their individual effects. nih.gov This approach is a potential strategy to enhance efficacy and overcome drug resistance.
In vitro studies have demonstrated that combining ganciclovir with foscarnet (B613817), another DNA polymerase inhibitor that binds at a different site, can produce slight to moderate synergy against HCMV. nih.gov Strong synergistic interactions have been observed when ganciclovir is combined with compounds targeting cellular pathways, such as the MEK inhibitor U0126, or with artemisinin (B1665778) derivatives. nih.gov For instance, the combination of ganciclovir and artesunate (B1665782) showed strong synergism in inhibiting CMV replication in cell culture. nih.gov
Conversely, some drug combinations can be antagonistic, where the combined effect is less than that of the individual drugs. An example of antagonism was noted between certain artemisinin-derived dimers and the MEK inhibitor U0126. nih.gov The evaluation of drug combinations, often using models like the Bliss independence model, is crucial for identifying promising therapeutic pairings. nih.gov Such studies highlight the potential for combination therapies to improve the management of viral infections.
Mechanisms of Viral Resistance to Ganciclovir Relevant to N L Valyl Valganciclovir Hydrochloride
Mutations in Viral DNA Polymerase (UL54)
The UL54 gene encodes the viral DNA polymerase, the ultimate target of the active form of ganciclovir (B1264), ganciclovir triphosphate. tandfonline.comresearchgate.net Mutations in the UL54 gene are a less frequent cause of ganciclovir resistance compared to UL97 mutations but are often associated with higher levels of resistance and cross-resistance to other antiviral drugs. acm.or.krnih.gov These mutations typically arise in patients who have already developed UL97 mutations and have been on prolonged antiviral therapy. nih.gov
Mutations in the UL54 DNA polymerase can confer resistance by reducing the enzyme's ability to recognize and incorporate ganciclovir triphosphate into the growing viral DNA chain. nih.gov These mutations often occur in conserved regions of the polymerase that are critical for substrate binding and catalytic activity. By altering the structure of the nucleotide binding site, these mutations can decrease the affinity of the polymerase for ganciclovir triphosphate, favoring the incorporation of the natural substrate, dGTP. Kinetic studies have shown that while some mutant polymerases exhibit similar binding affinities (Km) for dGTP as the wild-type enzyme, they may have a higher Km or lower catalytic efficiency (kcat) for ganciclovir triphosphate, indicating a reduced ability to incorporate the drug. nih.gov This allows the resistant polymerase to continue DNA synthesis even in the presence of the antiviral agent.
The HCMV DNA polymerase possesses a 3'-5' exonuclease (proofreading) activity that can remove misincorporated nucleotides. Interestingly, a unique mechanism of ganciclovir resistance involves mutations in the exonuclease domain of the UL54 polymerase. nih.govcapes.gov.br While wild-type polymerase incorporates ganciclovir into the DNA and continues synthesis for one additional nucleotide before stalling, it then excises nucleotides downstream, leading to chain termination. nih.gov However, certain exonuclease domain mutants are defective in this excision process. nih.govnih.gov This reduced exonuclease activity, contrary to what might be expected, allows the polymerase to bypass the ganciclovir-induced chain termination and continue DNA elongation. nih.govresearchgate.net This represents an unusual and important mechanism of antiviral drug resistance.
A significant concern with UL54 mutations is the potential for cross-resistance to other antiviral drugs that also target the viral DNA polymerase, such as cidofovir (B1669016) and foscarnet (B613817). acm.or.krnih.gov The location of the mutation within the UL54 gene often determines the cross-resistance profile. For example, many mutations that confer resistance to ganciclovir also lead to resistance to cidofovir, as both are nucleoside analogs that compete with dNTPs for incorporation by the polymerase. nih.gov Foscarnet, being a pyrophosphate analog, has a different binding site, and thus foscarnet resistance mutations may or may not overlap with ganciclovir resistance mutations. However, some single UL54 mutations have been shown to confer resistance to ganciclovir, cidofovir, and foscarnet simultaneously. nih.gov The additive effect of multiple UL54 mutations can result in a multidrug-resistant phenotype. nih.gov
| UL54 Mutation | Ganciclovir Resistance | Cidofovir Resistance | Foscarnet Resistance | Reference |
|---|---|---|---|---|
| P488R | Yes | - | - | nih.gov |
| C539R | Yes | - | - | nih.gov |
| L545S | Yes | - | - | nih.gov |
| V787L | Yes | - | - | nih.gov |
| V812L | Yes | - | - | nih.gov |
| P829S | Yes | - | - | nih.gov |
| L862F | Yes | - | - | nih.gov |
| F595I | No | - | Yes | nih.gov |
| V946L | No | - | Yes | nih.gov |
Advanced Phenotypic and Genotypic Characterization of Resistant Viral Strains in Research Settings
In research environments, the characterization of antiviral resistance in Cytomegalovirus (CMV), particularly in the context of N-(L-Valyl) Valganciclovir (B601543) Hydrochloride therapy, extends beyond routine clinical diagnostics. Advanced phenotypic and genotypic methodologies are employed to gain a deeper understanding of the mechanisms of resistance, the fitness of resistant strains, and the correlation between specific genetic mutations and the degree of drug susceptibility.
Advanced Phenotypic Assays
Phenotypic assays directly measure the susceptibility of a virus to an antiviral agent by observing its ability to replicate in the presence of the drug. While traditional methods like the plaque reduction assay (PRA) are foundational, research settings often utilize more sophisticated techniques for higher throughput, speed, and quantitative accuracy. nih.gov
Reporter Gene Assays: A significant advancement in phenotypic testing involves the use of recombinant CMV strains engineered to express a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP). nih.govresearchgate.net In this method, the level of reporter gene expression serves as a proxy for viral replication. The assay involves infecting a specialized cell line with the reporter virus in the presence of varying concentrations of an antiviral drug. nih.gov After a set incubation period, the reporter protein's activity is measured, providing a quantitative assessment of viral inhibition. researchgate.net This approach offers several advantages over traditional methods, including objectivity, higher throughput, and the ability to measure stepwise increases in drug resistance as new mutations emerge. nih.govnih.gov For instance, a reporter cell line using astrocytoma cells (U373MG) with an integrated luciferase gene under the control of an HCMV-specific promoter has been successfully used to evaluate the phenotypic changes conferred by the sequential emergence of UL54 and UL97 mutations. nih.govnih.gov
Flow Cytometry-Based Assays: Flow cytometry offers a rapid and reproducible method for determining the antiviral susceptibility of CMV isolates. nih.gov This technique involves infecting cell cultures with CMV in the presence of an antiviral agent. After incubation, the cells are labeled with fluorescently tagged monoclonal antibodies that target specific viral antigens, such as immediate-early or late proteins. nih.govnih.gov A flow cytometer then quantifies the percentage of fluorescent, virus-positive cells. nih.gov The reduction in the number of fluorescent cells in drug-treated cultures compared to untreated controls indicates the level of viral inhibition. nih.gov This method is considerably faster than traditional plaque reduction assays and can be automated, making it suitable for analyzing a large number of samples. nih.gov
The table below illustrates findings from a study using a reporter gene assay to determine the 50% inhibitory concentration (IC₅₀) for Ganciclovir against CMV strains with specific mutations.
| CMV Strain | UL97 Mutation | UL54 Mutation | Ganciclovir IC₅₀ (µM) | Fold Resistance |
| Wild-Type | None | None | 1.5 | 1.0 |
| Mutant A | M460V | None | 9.0 | 6.0 |
| Mutant B | L595S | None | 12.0 | 8.0 |
| Mutant C | M460V | L545S | >30.0 | >20.0 |
This table is generated based on representative data from research findings and is for illustrative purposes.
Advanced Genotypic Characterization
Genotypic assays identify specific mutations in the viral genome known to confer drug resistance. While conventional Sanger sequencing has long been the standard, advanced methods provide greater sensitivity and a more comprehensive view of the resistant viral population. nih.gov
Pyrosequencing: This sequencing-by-synthesis method offers a rapid and quantitative way to detect and quantify known resistance mutations within a viral population. karger.com Pyrosequencing has demonstrated superiority over conventional DNA sequencing in detecting minor resistant virus populations that may be emerging under drug pressure. karger.com For example, in a case of congenital HCMV infection, pyrosequencing was able to identify four different CMV variants with resistance-associated mutations, each constituting 11-17% of the total viral population, which were missed by conventional sequencing. karger.com This high sensitivity is crucial for the early detection of emerging resistance.
Next-Generation Sequencing (NGS): Next-generation sequencing, also known as deep sequencing, has revolutionized the genotypic analysis of antiviral resistance. nih.gov Unlike Sanger sequencing, which analyzes a consensus sequence, NGS can sequence millions of DNA fragments in parallel, allowing for the detection of low-frequency variants within the viral population. nih.gov This is particularly important as minor resistant populations, often present at levels below the 20% detection threshold of Sanger sequencing, can be selected for and become dominant under continued antiviral therapy. nih.gov
NGS assays have been developed to simultaneously analyze multiple CMV genes associated with resistance to different antiviral drugs, including UL97 and UL54 for ganciclovir resistance. nih.govnih.gov Studies have shown that NGS can detect resistance-associated mutations in a higher proportion of clinical specimens compared to Sanger sequencing. nih.gov For example, one study reported that NGS detected UL97 ganciclovir resistance mutations in 21.8% of transplant recipients with refractory CMV replication, whereas none were detected in a control group. oup.com The ability of NGS to provide a quantitative measure of the proportion of resistant to wild-type virus can help in understanding the dynamics of resistance evolution and in making more informed clinical decisions. oup.com
The following table presents a summary of common Ganciclovir resistance mutations in the UL97 and UL54 genes and the typical fold increase in IC₅₀ they confer, as determined by genotypic and subsequent phenotypic analyses.
| Gene | Codon Mutation | Fold Increase in Ganciclovir IC₅₀ |
| UL97 | M460V/I | 5-12 |
| UL97 | H520Q | 5-10 |
| UL97 | A594V | 6-15 |
| UL97 | L595S/F | 7-15 |
| UL97 | C603W | 6-12 |
| UL54 | P522S | 2-4 |
| UL54 | A987G | 3-5 |
This table is a compilation of data from multiple research sources and represents typical findings. nih.govnih.govnih.gov
The combination of advanced phenotypic and genotypic methods in research settings provides a powerful toolkit for the in-depth characterization of N-(L-Valyl) Valganciclovir Hydrochloride resistance. These techniques not only confirm resistance but also elucidate the complex interplay between specific mutations, the degree of phenotypic resistance, and the dynamics of viral populations under drug pressure.
Chemical Synthesis and Analytical Methodologies for N L Valyl Valganciclovir Hydrochloride in Academic Research
Synthetic Routes and Methodologies for N-(L-Valyl) Valganciclovir (B601543) Hydrochloride
The synthesis of N-(L-Valyl) Valganciclovir Hydrochloride is a multistep process that requires careful control of reactive functional groups to achieve the desired mono-esterification of ganciclovir (B1264).
Esterification Strategies and Protecting Group Chemistry in Ganciclovir Conjugation
The core of N-(L-Valyl) Valganciclovir synthesis lies in the esterification of the prochiral ganciclovir with the chiral amino acid, L-valine. Due to the presence of multiple reactive sites on both molecules—two hydroxyl groups and a purine (B94841) amino group on ganciclovir, and an amino group on L-valine—the use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions. semanticscholar.org
Common strategies involve the protection of the amino group of L-valine, typically with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups. researchgate.netquickcompany.in The subsequent coupling with ganciclovir can proceed via several routes:
Direct Condensation: One approach involves the direct condensation of ganciclovir with a protected L-valine derivative, such as N-Cbz-L-valine. This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netgoogle.com This method can lead to the formation of the O,O'-bis(valyl)ganciclovir derivative, which necessitates a subsequent selective hydrolysis step to yield the desired mono-ester. semanticscholar.orgresearchgate.net
Protected Ganciclovir Intermediates: To improve selectivity, ganciclovir's hydroxyl groups can be transiently protected. For instance, reacting ganciclovir with trityl chloride can form an N,O-bis(trityl) protected derivative. researchgate.net Another strategy involves silylation of ganciclovir. researchgate.net These protected intermediates are then condensed with an activated and protected L-valine derivative, such as N-benzyloxycarbonyl-L-valine-N-carboxyanhydride. researchgate.net
Alternative Masking Strategies: An innovative approach avoids traditional protection-deprotection sequences by using (2S)-azido-3-methylbutyric acid as a "masked" L-valine equivalent. This azide (B81097) derivative is coupled to ganciclovir, and the azide group is later reduced to the primary amine of the valine moiety. semanticscholar.org
The final step in most synthetic routes is the deprotection of the amino group and the formation of the hydrochloride salt. For example, the Cbz group is typically removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) in the presence of hydrochloric acid. google.comgoogle.com
Table 1: Overview of Selected Synthetic Strategies for Valganciclovir Intermediates
| Starting Material (Ganciclovir Derivative) | L-Valine Derivative | Coupling/Key Reagents | Key Intermediate |
|---|---|---|---|
| Ganciclovir | N-Cbz-L-valine anhydride | - | Bis-Cbz-L-valine ester of ganciclovir |
| Ganciclovir | N-Boc-L-valine | DCC, DMAP | O,O-bis(valyl)ganciclovir |
| Ganciclovir | (2S)-azido-3-methylbutyric acid | DCC, 4-hydroxybenzotriazole | Bisester of azido-valine equivalent |
| Monoacetyl Ganciclovir | t-BOC-L-valine | DCC | Acetyl t-BOC Valganciclovir |
Chemoenzymatic Synthesis Approaches Utilizing Hydrolases
Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, particularly for reactions requiring regioselectivity and stereoselectivity. In the context of this compound, hydrolases (such as proteases and lipases) have been investigated for key synthetic steps. researchgate.netgoogle.com
One prominent enzymatic strategy focuses on the selective hydrolysis, or "desymmetrization," of a bis-valinate ganciclovir intermediate. researchgate.net In this approach, ganciclovir is first chemically esterified on both hydroxyl groups to form an intermediate like 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-1,3-propanediyl bis(l-valinate). Specific hydrolases are then employed to selectively cleave one of the two ester bonds, yielding the desired mono-ester product. Research has identified alkaline proteases, such as Protex 6L (from Bacillus licheniformis) and Alcalase 2.4L (a subtilisin protease), as effective biocatalysts for this transformation. researchgate.net
Another explored avenue is the selective hydrolysis of a monocarboxylate-monovalinate intermediate. google.comgoogle.com This process involves first protecting one hydroxyl of ganciclovir with an alkanoate group, followed by esterification of the remaining hydroxyl with L-valine. The final step is a selective enzymatic hydrolysis to remove the initial alkanoate protecting group, leaving the valine ester intact. Enzymes suitable for this step include pig liver esterase and various lipases, depending on the specific protecting group used. google.com The human enzyme Biphenyl hydrolase-like (BPHL) protein has also been identified as having significant hydrolytic activity for valganciclovir, highlighting the potential of hydrolases in both the synthesis and metabolic activation of this prodrug. nih.gov
Stereoselective Synthesis and Diastereomer Control
The esterification of the prochiral ganciclovir with the chiral L-valine creates a new stereocenter, resulting in this compound being produced as a mixture of two diastereomers. semanticscholar.org In most reported chemical syntheses, these diastereomers are formed in a roughly 1:1 ratio. researchgate.net
From a synthetic standpoint, achieving stereoselectivity to favor one diastereomer over the other is a significant challenge. The primary focus of stereochemical control in the synthesis is the exclusive use of the L-enantiomer of valine, as the D-enantiomer would result in a different, likely inactive, prodrug. The coupling of N-protected L-valine to ganciclovir generally proceeds without epimerization of the valine chiral center.
While some research mentions synthesizing the compound with the "required diastereomeric ratio," this typically refers to the accepted near-equimolar mixture, as both diastereomers are rapidly and completely hydrolyzed in vivo by intestinal and hepatic esterases to form the active drug, ganciclovir. semanticscholar.orgresearchgate.netquickcompany.in Therefore, the development of complex and costly stereoselective syntheses to isolate a single diastereomer is not considered necessary for the prodrug's function. The key quality attribute remains the high diastereomeric purity concerning the L-valine component.
Analytical Techniques for Research Applications
Robust and validated analytical methods are crucial for the study of this compound in research settings, from monitoring synthesis to quantifying the compound and its metabolite in biological matrices.
Quantification of this compound and Ganciclovir in In Vitro and Ex Vivo Research Models
For in vitro and ex vivo studies, such as pharmacokinetic analyses, it is essential to simultaneously quantify both the prodrug (valganciclovir) and its active metabolite (ganciclovir). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.
A validated HPLC-MS/MS method has been developed for the simultaneous determination of valganciclovir and ganciclovir in human plasma. nih.gov A simple and efficient protein precipitation step, typically using acetonitrile, is employed for sample preparation. The method demonstrates excellent performance characteristics, making it suitable for high-throughput analysis in research and clinical studies.
Table 2: Validation Parameters for HPLC-MS/MS Quantification in Human Plasma
| Parameter | Valganciclovir | Ganciclovir |
|---|---|---|
| Linearity Range | 5.00–1000.00 ng/mL | 50.00–10000.00 ng/mL |
| Sample Preparation | Acetonitrile Protein Precipitation | Acetonitrile Protein Precipitation |
| Key Validated Aspects | Selectivity, Matrix Effect, Accuracy, Precision, Stability | Selectivity, Matrix Effect, Accuracy, Precision, Stability |
Data sourced from studies on HPLC-MS/MS method development and validation. nih.gov
Spectroscopic and Computational Methods for Structural and Interaction Analysis
Understanding the structural features of this compound and its interactions with biological macromolecules is fundamental to elucidating its mechanism of action. A combination of spectroscopic and computational techniques has been employed for this purpose, with a particular focus on its interaction with DNA.
Academic research has investigated the binding properties of valganciclovir with calf thymus DNA (ct-DNA) using a suite of analytical methods:
UV-Visible and Fluorescence Spectroscopy: These techniques are used to probe the binding mode and affinity. Competitive displacement assays using fluorescent probes that bind specifically to DNA grooves (like Hoechst 33258) or intercalate between base pairs (like methylene (B1212753) blue) have been performed. Studies show that valganciclovir can displace the groove-binder but not the intercalator, strongly suggesting a groove-binding mode of interaction with the DNA double helix.
Circular Dichroism (CD) Spectroscopy: The interaction with DNA induces detectable changes in the CD spectrum of the DNA molecule. These spectral changes provide further confirmation of the binding event and are consistent with a groove-binding interaction that perturbs the DNA conformation.
Viscosity Measurements: The effect of a compound on the viscosity of a DNA solution can help distinguish between binding modes. Intercalators typically increase the length of the DNA helix, leading to a significant increase in viscosity, whereas groove binders cause minimal change. The observed effects for valganciclovir align with the groove-binding model.
Computational Molecular Docking: To complement experimental data, molecular docking simulations are used to model the interaction between valganciclovir and DNA at an atomic level. These computational studies can predict the preferred binding site (e.g., the minor groove of DNA) and identify the specific intermolecular forces, such as hydrogen bonds, that stabilize the drug-DNA complex.
In Vitro Assays for Enzymatic Activity, Reaction Kinetics, and Transport Studies
The enhanced bioavailability of this compound, the L-valyl ester prodrug of ganciclovir, is a direct consequence of its interaction with biological systems, specifically its enzymatic conversion and transport across cellular membranes. In vitro assays are fundamental in academic research to elucidate the mechanisms governing these processes. These studies provide critical data on the rate and extent of the prodrug’s conversion to its active form, ganciclovir, and its movement across the intestinal barrier.
Enzymatic Activity and Hydrolysis Kinetics
This compound is designed to be rapidly hydrolyzed post-administration into ganciclovir and the naturally occurring amino acid, L-valine. This bioconversion is primarily mediated by esterase enzymes present in the intestine and liver. nih.govnih.govdrugbank.com In vitro studies are crucial for characterizing the efficiency and kinetics of this enzymatic hydrolysis.
One key enzyme identified in the activation of amino acid ester prodrugs is Biphenyl Hydrolase-Like Protein (BPHL), also known as valacyclovirase. nih.gov BPHL is a serine hydrolase highly expressed in the human liver and kidney that efficiently hydrolyzes valacyclovir (B1662844) and valganciclovir. nih.gov In vitro assays to determine the activity of such hydrolases can be performed using spectrophotometric methods. For instance, the hydrolysis of a substrate like homocysteine thiolactone (HCTL) can be monitored at 405 nm to quantify enzyme activity, with results expressed in Units/mg of protein. nih.gov
Beyond specific enzyme assays, the metabolic stability of this compound is often evaluated using subcellular fractions. Standard in vitro models include incubations with human liver microsomes (HLM) or intestinal microsomes. nih.govresearchgate.net These preparations contain a high concentration of metabolic enzymes, including esterases. In a typical metabolic stability assay, the compound is incubated with the microsomal fraction in a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4) at 37°C. The reaction is initiated by adding a cofactor like NADPH, though for esterase activity, it may not be required. nih.govnih.gov Aliquots are taken at various time points, and the reaction is quenched. The disappearance of the parent compound (valganciclovir) and the appearance of the metabolite (ganciclovir) are quantified using analytical techniques like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). researchgate.netdoaj.org From this data, key pharmacokinetic parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½) can be calculated.
The chemical stability and non-enzymatic hydrolysis of this compound are also critical factors. Studies have determined the rates of its hydrolysis and the isomerization of its R and S diastereomers in aqueous buffer solutions at various pH levels. The hydrolysis to ganciclovir and L-valine follows first-order kinetics in neutral and basic solutions. nih.gov The compound exhibits maximum stability in acidic conditions, a factor that can be protective within certain formulation environments. researchgate.net
Below is a summary of the hydrolysis and isomerization kinetics in aqueous solution at 37°C. nih.gov
| pH | Reaction | Half-life (t½) |
| 3.81 | Hydrolysis | 220 days |
| 7.08 | Hydrolysis | 11 hours |
| < 3.8 | Isomerization | > 533 hours |
| 7.01 | Isomerization | 1 hour |
| This table presents kinetic data for this compound in aqueous solutions. The data illustrates the compound's greater stability at acidic pH and the faster rate of isomerization compared to hydrolysis at neutral pH. |
In Vitro Transport Studies
The primary advantage of the L-valyl ester modification is the prodrug's ability to be recognized and transported by endogenous carrier proteins in the intestine, significantly enhancing its absorption compared to the parent drug, ganciclovir. Academic research has focused on identifying these transporters and quantifying their interaction with this compound using in vitro cell-based models.
The most widely used model for studying intestinal drug absorption is the Caco-2 cell line, a human colorectal adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.
Research has demonstrated that this compound is a substrate for the human peptide transporters PEPT1 and PEPT2. PEPT1 is highly expressed in the small intestine and is responsible for the absorption of dietary di- and tripeptides. In vitro transport assays have confirmed that this compound, but not ganciclovir, interacts with and is transported by PEPT1.
The interaction is typically studied via competitive inhibition assays. In these experiments, the uptake of a known radiolabeled PEPT1 substrate, such as glycylsarcosine, is measured in Caco-2 cells in the presence and absence of the inhibitor (in this case, this compound). The concentration of the inhibitor that reduces the transport of the substrate by 50% is the inhibition constant (Ki), which indicates the affinity of the compound for the transporter.
The results from such studies confirm that this compound is a competitive inhibitor of PEPT1 and PEPT2-mediated transport, indicating it serves as a substrate for these carriers.
| Transporter | Cell Model | Assay Type | Ki (mM) |
| PEPT1 | Caco-2 cells | Glycylsarcosine Transport Inhibition | 1.68 ± 0.30 |
| PEPT2 | SKPT cells | Glycylsarcosine Transport Inhibition | 0.043 ± 0.005 |
| This table summarizes the findings from in vitro transport studies. The inhibition constant (Ki) values demonstrate the affinity of this compound for the peptide transporters PEPT1 and PEPT2. A lower Ki value indicates a higher affinity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(L-Valyl) Valganciclovir Hydrochloride, and how do protection-deprotection strategies influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling N- and O-protected ganciclovir with Boc- or Cbz-protected L-valine, followed by deprotection. A novel approach avoids protection-deprotection by using (2S)-azido-3-methylbutyric acid as a masked L-valine equivalent, achieving partial hydrolysis to the hydrochloride salt. Key parameters include reaction temperature (25–30°C), solvent selection (aqueous or methanol-based), and stoichiometric ratios (1:1.2 ganciclovir to valine derivative). Yield improvements (up to 85%) are achieved via controlled pH during hydrolysis .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : High-Performance Thin-Layer Chromatography (HPTLC) with silica gel plates and a mobile phase of chloroform:methanol:ammonia (7:2:1 v/v) is recommended. Validate ruggedness by comparing results across three analysts under consistent conditions (100–500 ng/band). For HPLC, use a DB624 column (3.0 mm), helium carrier gas (10.5 mL/min), and UV detection at 254 nm. System suitability requires resolution >2.0 between valganciclovir and methoxymethylguanine impurities .
Q. What are the critical stability parameters for this compound in laboratory storage?
- Methodological Answer : Store in light-resistant, airtight containers at ≤25°C (15–30°C acceptable). Monitor hygroscopicity by Karl Fischer titration (water content <0.5% w/w). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation. Avoid exposure to strong oxidizers, which may induce explosive reactions in air .
Advanced Research Questions
Q. How can contradictions in toxicological data (e.g., mutagenicity vs. non-classification) be resolved during preclinical evaluation?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., OECD 471 vs. ICH S2R1 guidelines). For GHS08-classified mutagenicity (H340), conduct Ames tests with and without metabolic activation (S9 fraction). Compare results with in vivo micronucleus assays (OECD 474) using rodent models. Note that conflicting classifications (e.g., vs. 5) may stem from impurity profiles; quantify genotoxic impurities (e.g., alkylating agents) via LC-MS/MS at ≤0.1% thresholds .
Q. What experimental design considerations are critical for developing sustained-release formulations of this compound?
- Methodological Answer : Use a Design of Experiments (DOE) approach with factors like polymer ratio (HPMC:Kollidon SR, 1:1 to 3:1), compression force (10–20 kN), and floating agent (sodium alginate at 5–15% w/w). Evaluate gastric retention time (GRT) via in vitro buoyancy tests (≥12 hours) and in vivo gamma scintigraphy. Optimize dissolution profiles (USP Apparatus II, pH 1.2) to achieve 80% release in 8–12 hours .
Q. How do stereochemical impurities impact antiviral efficacy, and what analytical strategies detect them?
- Methodological Answer : L-valine enantiomeric excess (>99.5%) is critical; even 0.5% D-valine reduces prodrug activation by intestinal esterases. Use chiral HPLC with a Chirobiotic T column (250 × 4.6 mm), isocratic elution (methanol:0.1% formic acid, 90:10), and polarimetric detection. Validate limit of detection (LOD) at 0.05% for D-isomer .
Data Contradiction Analysis
Q. Why do different sources report conflicting environmental hazard classifications for this compound?
- Analysis : classifies it as non-PBT (persistent, bioaccumulative, toxic), while notes aquatic toxicity risks. This discrepancy arises from test systems: OECD 301D (ready biodegradability) vs. algae growth inhibition (OECD 201). Resolve by conducting full ecotoxicity profiling (daphnia LC50, fish NOEC) and applying the REACH adaptation hierarchy (weight-of-evidence approach) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
